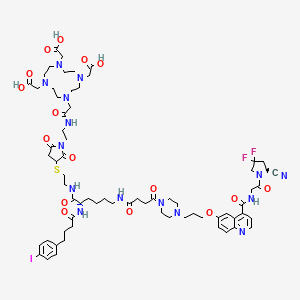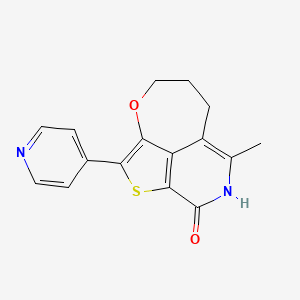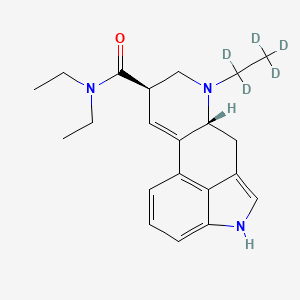
N-Ethyl norlysergic acid-d5 N,N-diethylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl norlysergic acid-d5 N,N-diethylamide is a synthetic compound belonging to the lysergamide family. It is structurally related to lysergic acid diethylamide (LSD) and is often used in scientific research due to its unique properties. This compound is characterized by the presence of an ethyl group and a deuterium-labeled ethyl group, which makes it useful for various analytical and experimental purposes.
Méthodes De Préparation
The synthesis of N-Ethyl norlysergic acid-d5 N,N-diethylamide involves several steps, starting from lysergic acid. The process typically includes the following steps:
Formation of Norlysergic Acid: Lysergic acid is first converted to norlysergic acid through a series of chemical reactions.
Ethylation: The norlysergic acid is then ethylated using ethyl iodide or a similar reagent to introduce the ethyl group.
Deuterium Labeling: The ethyl group is replaced with a deuterium-labeled ethyl group using deuterated reagents.
Amidation: Finally, the compound is reacted with diethylamine to form this compound.
Industrial production methods for this compound are similar but are scaled up to produce larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-Ethyl norlysergic acid-d5 N,N-diethylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-Ethyl norlysergic acid-d5 N,N-diethylamide has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of related compounds.
Biology: The compound is used in studies involving receptor binding and neurotransmission, particularly in the context of serotonin receptors.
Medicine: Research involving this compound helps in understanding the pharmacological effects of lysergamides and their potential therapeutic uses.
Industry: It is used in the development of new pharmaceuticals and in the study of drug metabolism and pharmacokinetics.
Mécanisme D'action
The mechanism of action of N-Ethyl norlysergic acid-d5 N,N-diethylamide involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction leads to the activation of signaling pathways that result in various physiological and psychological effects. The compound’s high affinity for serotonin receptors makes it a valuable tool for studying the effects of serotoninergic compounds.
Comparaison Avec Des Composés Similaires
N-Ethyl norlysergic acid-d5 N,N-diethylamide is similar to other lysergamides such as lysergic acid diethylamide (LSD), N-ethyl-N-cyclopropyl lysergamide (ECPLA), and N-methyl-N-isopropyl lysergamide (MIPLA). its unique structure, which includes a deuterium-labeled ethyl group, sets it apart from these compounds. This labeling allows for more precise analytical studies and can provide insights into the metabolism and pharmacokinetics of lysergamides.
Similar Compounds
- Lysergic acid diethylamide (LSD)
- N-ethyl-N-cyclopropyl lysergamide (ECPLA)
- N-methyl-N-isopropyl lysergamide (MIPLA)
- N-methyl-N-propyl lysergamide (LAMPA)
These compounds share structural similarities but differ in their specific chemical modifications and resulting properties.
Propriétés
Formule moléculaire |
C21H27N3O |
|---|---|
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
(6aR,9R)-N,N-diethyl-7-(1,1,2,2,2-pentadeuterioethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C21H27N3O/c1-4-23(5-2)21(25)15-10-17-16-8-7-9-18-20(16)14(12-22-18)11-19(17)24(6-3)13-15/h7-10,12,15,19,22H,4-6,11,13H2,1-3H3/t15-,19-/m1/s1/i3D3,6D2 |
Clé InChI |
MYNOUXJLOHVSMQ-DVNCKNQXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
SMILES canonique |
CCN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
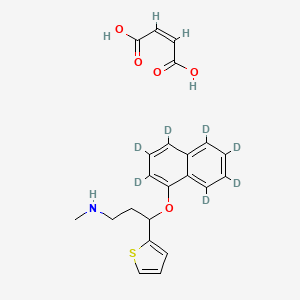
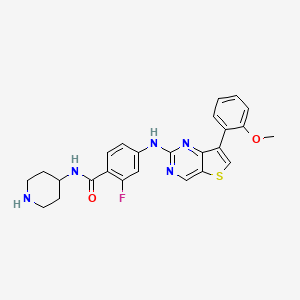

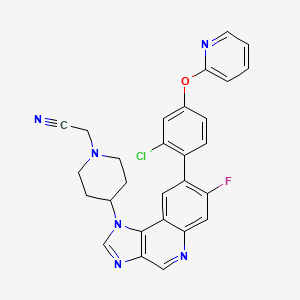
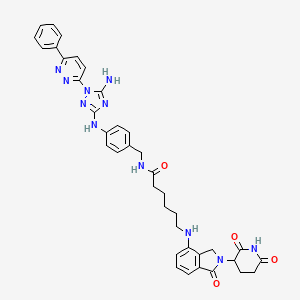
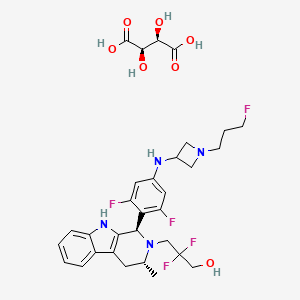
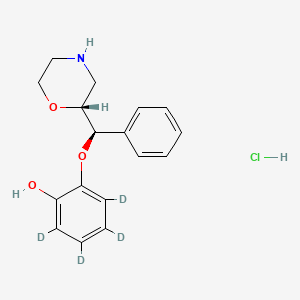
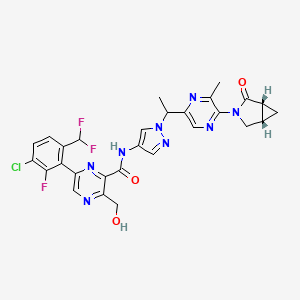
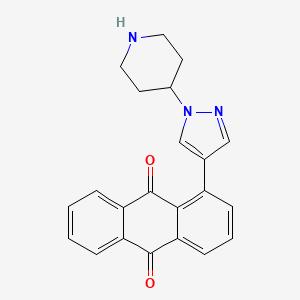
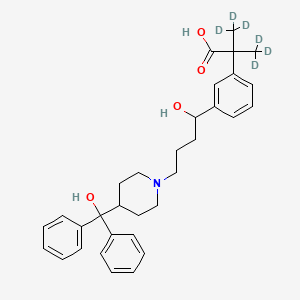
![8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12418012.png)
